Intratumoural 5-FU Concentration: Capecitabine vs. Systemic Fluorouracil Administration
In a clinical study of 19 colorectal cancer patients administered capecitabine (1,255 mg/m² BID), the concentration of the active moiety 5-FU in primary colorectal tumours was, on average, 3.2 times higher than in adjacent healthy tissue (P = 0.002) [1]. The mean tissue-to-plasma 5-FU concentration ratio was greater than 20 for tumours, compared to a range of 8–10 for healthy tissues. This directly contrasts with standard intravenous 5-FU administration, which does not establish such a concentration differential. The underlying mechanism—approximately fourfold higher TP activity in tumour versus adjacent healthy tissue—was quantified in the same study [1].
| Evidence Dimension | Ratio of 5-FU concentration in tumour to adjacent healthy tissue (T/H ratio) |
|---|---|
| Target Compound Data | Mean T/H ratio = 3.2 (primary colorectal tumour), P = 0.002 |
| Comparator Or Baseline | Intravenous 5-FU does not achieve a tumour-to-healthy-tissue concentration gradient; baseline T/H ratio approaches 1.0 under systemic administration. |
| Quantified Difference | Approximately 3.2-fold higher 5-FU concentration in tumour vs. adjacent healthy tissue with capecitabine; TP activity 4-fold higher in tumour than healthy tissue. |
| Conditions | Clinical study; 19 patients with colorectal cancer; surgical resection of primary tumour and liver metastases; capecitabine 1,255 mg/m² BID orally for 5–7 days prior to surgery; HPLC quantification. |
Why This Matters
Demonstrates tumour-selective activation, a core design feature that directly supports the procurement of capecitabine over conventional 5-FU for protocols where locoregional drug concentration is pivotal.
- [1] Schüller J, Cassidy J, Dumont E, Roos B, Durston S, Banken L, Utoh M, Mori K, Weidekamm E, Reigner B. Preferential activation of capecitabine in tumor following oral administration to colorectal cancer patients. Cancer Chemother Pharmacol. 2000;45(4):291-7. doi:10.1007/s002800050043. View Source
